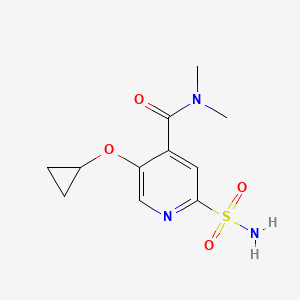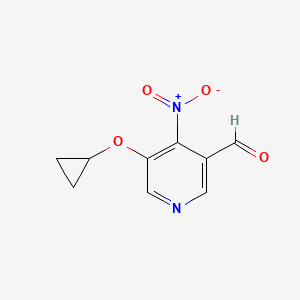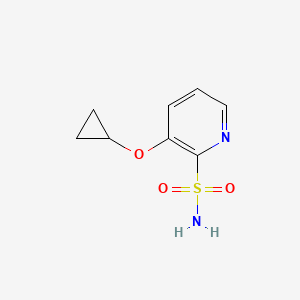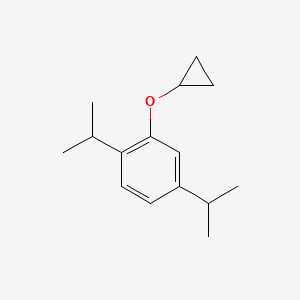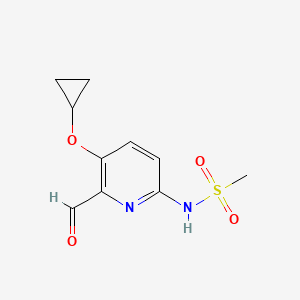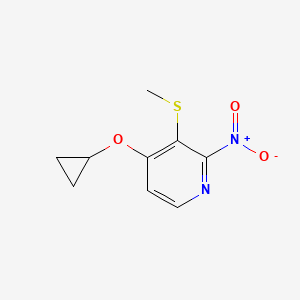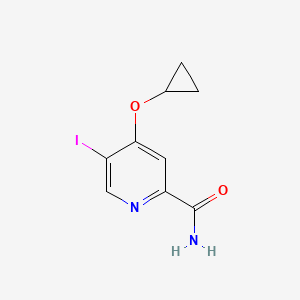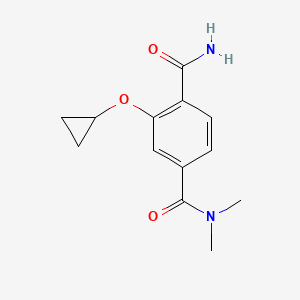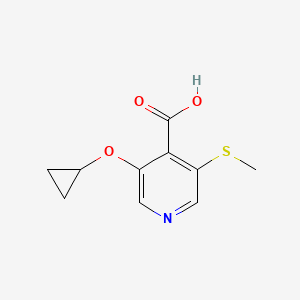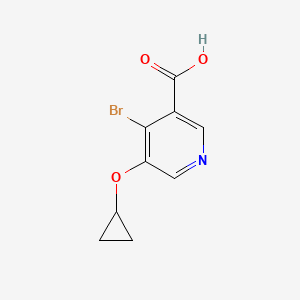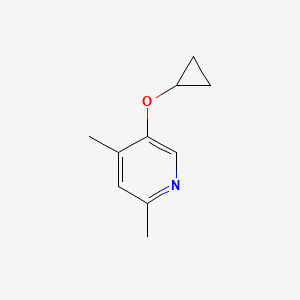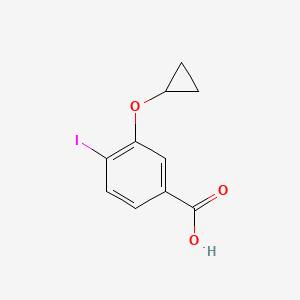
3-Cyclopropoxy-4-iodobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Cyclopropoxy-4-iodobenzoic acid is an organic compound with the molecular formula C10H9IO3 and a molecular weight of 304.08 g/mol It is a derivative of benzoic acid, where the benzene ring is substituted with an iodine atom at the 4-position and a cyclopropoxy group at the 3-position
Vorbereitungsmethoden
The synthesis of 3-Cyclopropoxy-4-iodobenzoic acid typically involves the iodination of a benzoic acid derivative followed by the introduction of the cyclopropoxy group. One common method involves the use of 3-iodobenzoic acid as a starting material. The cyclopropoxy group can be introduced through a nucleophilic substitution reaction using cyclopropanol under basic conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Analyse Chemischer Reaktionen
3-Cyclopropoxy-4-iodobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organometallic compounds and halides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, the carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form esters or amides. Reagents such as alcohols or amines in the presence of dehydrating agents like thionyl chloride are commonly used.
Wissenschaftliche Forschungsanwendungen
3-Cyclopropoxy-4-iodobenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.
Biology and Medicine: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a starting material for the synthesis of bioactive molecules.
Industry: In the pharmaceutical industry, it is used in the development of new drugs and therapeutic agents. Its derivatives may exhibit enhanced pharmacological properties.
Wirkmechanismus
The mechanism of action of 3-Cyclopropoxy-4-iodobenzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For instance, its antimicrobial activity could be attributed to the disruption of bacterial cell wall synthesis or interference with essential metabolic processes .
Vergleich Mit ähnlichen Verbindungen
3-Cyclopropoxy-4-iodobenzoic acid can be compared with other iodobenzoic acid derivatives, such as:
2-Iodobenzoic Acid: Similar in structure but with the iodine atom at the 2-position. It has different reactivity and applications.
4-Iodobenzoic Acid: Lacks the cyclopropoxy group, making it less sterically hindered and potentially more reactive in certain reactions.
3-Iodobenzoic Acid: The precursor for the synthesis of this compound, used in various synthetic applications.
The presence of the cyclopropoxy group in this compound imparts unique steric and electronic properties, making it distinct from its analogs and valuable in specific research contexts.
Eigenschaften
Molekularformel |
C10H9IO3 |
|---|---|
Molekulargewicht |
304.08 g/mol |
IUPAC-Name |
3-cyclopropyloxy-4-iodobenzoic acid |
InChI |
InChI=1S/C10H9IO3/c11-8-4-1-6(10(12)13)5-9(8)14-7-2-3-7/h1,4-5,7H,2-3H2,(H,12,13) |
InChI-Schlüssel |
XKZBCZGJRDZYPA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1OC2=C(C=CC(=C2)C(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


